molecular formula C14H14N4 B024836 alpha-Methylbenzylaminobenzotriazole CAS No. 105026-61-7

alpha-Methylbenzylaminobenzotriazole

Cat. No. B024836
M. Wt: 238.29 g/mol
InChI Key: KUYZAVTYDKMQGV-UHFFFAOYSA-N
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Description

Alpha-Methylbenzylaminobenzotriazole (α-MB) is a chemical compound known for its application in biochemical research, particularly as a cytochrome P-450 inhibitor. It has been used as a probe to examine the participation of cytochrome P-450 monooxygenases in various metabolic processes, demonstrating its significance in understanding biochemical pathways and toxicity mechanisms (Huijzer et al., 1989).

Synthesis Analysis

The synthesis of α-MB and related derivatives has been explored through various chemical reactions, focusing on the creation of compounds with potential biochemical and antimicrobial activities. Notably, new 2-[(alpha-methylbenzylidene)hydrazino]benzoxazole derivatives have been synthesized, showcasing the compound's versatility in forming structurally diverse molecules (Ersan et al., 1997).

Molecular Structure Analysis

Structural characterization is crucial for understanding the compound's interactions and reactivity. Studies involving spectroscopic characterization and Density Functional Theory (DFT) calculations have provided insights into the molecular structure and reactive properties of α-MB derivatives, highlighting their potential as antioxidants and enzyme inhibitors (Pillai et al., 2019).

Chemical Reactions and Properties

Alpha-MB is known for its role as a suicide substrate for cytochrome P-450, demonstrating isozyme-selective inhibition. This property is significant for its applications in studying enzyme-mediated reactions and developing inhibitors with specific target profiles (Knickle et al., 1994).

Physical Properties Analysis

While the detailed physical properties of α-MB are not explicitly discussed in the available literature, understanding these properties is essential for its handling, storage, and application in research settings.

Chemical Properties Analysis

The chemical properties of α-MB, such as its reactivity with different substrates, its potential for forming diverse chemical structures, and its inhibitory activity against specific enzymes, make it a compound of interest for chemical and biochemical research. Its selective inhibitory effects on cytochrome P-450 isozymes and the implications for its use in pulmonary versus hepatic studies highlight its utility in targeted biochemical investigations (Woodcroft et al., 1990).

Scientific Research Applications

  • Alpha-Methylbenzylaminobenzotriazole and its derivatives have been studied for their potential in pharmacological applications. For example, N-alpha-methylbenzyl-1-aminobenzotriazole and N-benzyl-1-aminobenzotriazole effectively inhibit rabbit pulmonary cytochrome P450 2Bs activity. This suggests their potential use in pharmacological studies, especially in the context of cytochrome P450 research (Mathews & Bend, 1993).

  • Some derivatives of alpha-Methylbenzylaminobenzotriazole demonstrate promising antimicrobial activity. For instance, 2-[(alpha-methylbenzylidene)hydrazino]benzoxazoles show effective antimicrobial action against various bacteria and yeasts, with compounds 4 and 8 exhibiting the most favorable activity (Ersan et al., 1997).

  • In the field of molecular pharmacology, isozyme-selective suicide inhibitors like alpha-Methylbenzylaminobenzotriazole have been identified as potent inhibitors of rabbit pulmonary microsomal cytochrome P-450 (Mathews & Bend, 1986).

  • Anticonvulsant properties have also been observed in some alpha-Methylbenzylaminobenzotriazole-related compounds. For example, d,l-4-amino-N-(alpha-methylbenzyl)-benzamide (12) showed high anticonvulsant activity in mouse models, compared to standard treatments like phenobarbital and phenytoin (Clark et al., 1984).

  • In cytochrome P-450 research, alpha-Methylbenzylaminobenzotriazole derivatives have shown selective inactivation of specific metabolic processes, suggesting their potential use in studying enzyme-related activities in drug metabolism and disposition (Huijzer et al., 1989).

properties

IUPAC Name

N-(1-phenylethyl)benzotriazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-11(12-7-3-2-4-8-12)16-18-14-10-6-5-9-13(14)15-17-18/h2-11,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKDFAUZPHKYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909304
Record name N-(1-Phenylethyl)-1H-benzotriazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylethyl)benzotriazol-1-amine

CAS RN

105026-61-7
Record name alpha-Methylbenzylaminobenzotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105026617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Phenylethyl)-1H-benzotriazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
JC Huijzer, JD Adams, JY Jaw, GS Yost - Drug Metabolism and Disposition, 1989 - ASPET
The cytochrome P-450 suicide substrates 1-aminobenzotriazole (ABT) and alpha-methylbenzylaminobenzotriazole (alpha MB) were used as probes to examine the participation of …
Number of citations: 63 dmd.aspetjournals.org
DE Williams, MK Shigenaga, N Castagnoli - Drug metabolism and …, 1990 - ASPET
… alpha-Methylbenzylaminobenzotriazole, a mechanism-based suicide inhibitor of rabbit lung … , strongly suggesting that alpha-methylbenzylaminobenzotriazole inhibition was due to …
Number of citations: 68 dmd.aspetjournals.org
DE Hynes, DB DeNicola… - Toxicological sciences: an …, 1999 - academic.oup.com
… alpha-Methylbenzylaminobenzotriazole, a CYP2B inhibitor, exhibited minimal inhibition of SO production at 10 microM and less at 1 microM. The microsomal and isolated cell studies …
Number of citations: 67 academic.oup.com
JR Thornton-Manning, W Ruangyuttikarn… - Biochemical and …, 1991 - Elsevier
… Cytochrome P450 enzyme selectivity for 3MI was previously examined in goat lung microsomes using the selective inhibitor, alpha-methylbenzylaminobenzotriazole (2). 3MI was …
Number of citations: 60 www.sciencedirect.com
A Watanabe, R Watari, K Ogawa, R Shimizu… - Journal of …, 2015 - Elsevier
In pharmacokinetic evaluation of mice, using serial sampling methods rather than a terminal blood sampling method could reduce the number of animals needed and lead to more …
Number of citations: 16 www.sciencedirect.com
SK Balani, T Zhu, TJ Yang, Z Liu, B He… - Drug Metabolism and …, 2002 - ASPET
1-Aminobenzotriazole (ABT) has been extensively used as a nonspecific inhibitor of cytochromes P450 (P450s) in animals for mechanistic studies, and antipyrine (AP) has been used …
Number of citations: 127 dmd.aspetjournals.org
SK Balani, P Li, J Nguyen, K Cardoza, H Zeng… - Drug metabolism and …, 2004 - ASPET
Single-dose pharmacokinetics of 1-aminobenzotriazole (ABT), a potent nonspecific inhibitor of cytochromes P450 (P450s), were characterized after oral administration to mice and …
Number of citations: 76 dmd.aspetjournals.org
S Muzeeb, MK Pasha, SJS Basha, R Mullangi… - Xenobiotica, 2005 - Taylor & Francis
The aim of this study was to study the effect of 1-aminobenzotriazole (ABT) on in vitro metabolism, oral, and intravenous (IV) pharmacokinetics of chlorzoxazone (CZX) in rats. Enzyme …
Number of citations: 13 www.tandfonline.com
C Jin, Z Wu, L Wang, Y Kanai, X He - Molecules, 2019 - mdpi.com
Celastrol and triptolide, as the two main bio-activity ingredients in Tripterygium wilfordii, have wide anticancer pharmacological potency, as well as anti-inflammatory and …
Number of citations: 41 www.mdpi.com
MK Rasmussen, P Balaguer, B Ekstrand… - PloS one, 2016 - journals.plos.org
Skatole (3-methylindole) is a product of bacterial fermentation of tryptophan in the intestine. A significant amount of skatole can also be inhaled during cigarette smoking. Skatole is a …
Number of citations: 57 journals.plos.org

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